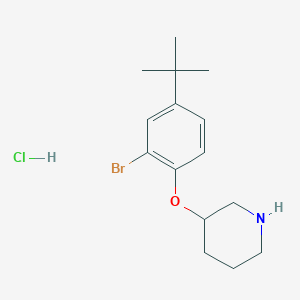

3-(2-Bromo-4-(tert-butyl)phenoxy)piperidine hydrochloride

Description

Molecular Formula: C₁₅H₂₃BrClNO Molecular Weight: 348.71 g/mol CAS Number: 1220019-29-3 Structural Features:

- A piperidine ring substituted at the 3-position with a phenoxy group containing a bromine atom at the 2-position and a tert-butyl group at the 4-position.

- The compound exists as a hydrochloride salt, enhancing its stability and solubility in polar solvents .

This compound is primarily utilized in research as a synthetic intermediate or building block for pharmaceuticals and agrochemicals.

Properties

IUPAC Name |

3-(2-bromo-4-tert-butylphenoxy)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22BrNO.ClH/c1-15(2,3)11-6-7-14(13(16)9-11)18-12-5-4-8-17-10-12;/h6-7,9,12,17H,4-5,8,10H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSHKJUSNAFIEJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)OC2CCCNC2)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220019-29-3 | |

| Record name | Piperidine, 3-[2-bromo-4-(1,1-dimethylethyl)phenoxy]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220019-29-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Formation of the Phenoxy Intermediate

The synthesis typically begins with the preparation of the substituted phenol intermediate, specifically 2-bromo-4-(tert-butyl)phenol or its derivatives. This intermediate is critical as it provides the phenoxy moiety that will be linked to the piperidine ring.

- Starting Materials: 2-bromo-4-(tert-butyl)phenol or its halogenated derivatives.

- Key Reaction: The phenol group is activated for nucleophilic substitution by converting it into a suitable leaving group, often via halogenation or sulfonation, facilitating the subsequent coupling step.

This step may involve selective bromination and tert-butylation of phenol derivatives to achieve the desired substitution pattern on the aromatic ring.

Nucleophilic Substitution to Form the Phenoxy-Piperidine Core

The core reaction involves the nucleophilic substitution of the activated phenoxy intermediate with piperidine to form the 3-(2-bromo-4-(tert-butyl)phenoxy)piperidine structure.

- Reaction Conditions:

- Typically carried out under reflux conditions in an appropriate solvent such as dichloromethane or 1,4-dioxane.

- The reaction temperature ranges from 0 °C to 25 °C, with stirring maintained for extended periods (e.g., 16 hours) to ensure complete conversion.

- Mechanism: The nucleophilic nitrogen of piperidine attacks the electrophilic carbon attached to the phenoxy group, displacing the leaving group and forming the ether linkage between the phenol and piperidine.

This step is critical for establishing the ether bond linking the aromatic ring to the piperidine moiety.

Hydrochloride Salt Formation

After obtaining the free base of the phenoxy-piperidine compound, it is converted into its hydrochloride salt to improve stability, solubility, and handling properties.

- Procedure:

- The free base is treated with hydrochloric acid (commonly 4 N HCl in dioxane) at low temperatures (0 °C) followed by stirring at ambient temperature (around 25 °C) for about 16 hours.

- The reaction progress is monitored by thin-layer chromatography (TLC).

- Upon completion, a white solid precipitates after the addition of methyl tert-butyl ether (MTBE), which is then filtered and washed with hexane.

- Yield: The hydrochloride salt is typically obtained in yields around 70-75%.

Purification and Characterization

- The crude hydrochloride salt is washed and dried under high vacuum to yield a pure white solid.

- Purity is confirmed by standard analytical techniques such as melting point determination, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry.

- Melting points for related phenoxy-piperidine hydrochlorides typically range between 90 °C to 225 °C depending on substitution patterns.

Summary Table of Preparation Steps

| Step Number | Description | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Preparation of substituted phenol | Bromination, tert-butylation of phenol | Variable | Variable | - | Formation of 2-bromo-4-(tert-butyl)phenol intermediate |

| 2 | Nucleophilic substitution | Piperidine, solvent (DCM or dioxane) | 0–25 °C (reflux) | ~16 hours | - | Formation of phenoxy-piperidine core |

| 3 | Hydrochloride salt formation | 4 N HCl in dioxane, MTBE addition | 0 °C to 25 °C | 16 hours | 71% | Precipitation and isolation of hydrochloride salt |

| 4 | Purification | Washing with hexane, vacuum drying | Ambient | - | - | White solid, characterized by NMR, melting point |

Relevant Research Findings and Patents

- The preparation method aligns with procedures described in patent US5227379A, which details the synthesis of various substituted phenoxy-piperidine compounds via nucleophilic substitution and subsequent salt formation, emphasizing reaction times, temperatures, and purification techniques.

- The hydrochloride salt formation method, including the use of 4 N HCl in dioxane and precipitation with MTBE, is documented in patent WO2022/173756 and related chemical synthesis databases, confirming the reproducibility and efficiency of the process with yields around 71%.

- Analytical confirmation of intermediates and final products is routinely performed using 1H-NMR and 13C-NMR spectroscopy, mass spectrometry, and melting point analysis, ensuring the structural integrity and purity of the compound.

Additional Notes

- Variations in the tert-butyl substitution position or the halogen (bromo) on the phenol ring may require optimization of reaction conditions, such as temperature and reaction time.

- Industrial scale synthesis may incorporate catalysts or phase-transfer agents to improve yields and reduce reaction times.

- Careful control of moisture and reaction atmosphere is recommended to avoid hydrolysis or side reactions during nucleophilic substitution and salt formation.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromo-4-(tert-butyl)phenoxy)piperidine hydrochloride undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The phenoxy group can undergo oxidation to form quinones, while the piperidine ring can be reduced to form secondary amines.

Coupling Reactions: The compound can participate in Suzuki-Miyaura and other cross-coupling reactions to form more complex molecules

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, boronic acids, and bases such as potassium carbonate. Typical conditions involve heating the reaction mixture to temperatures between 80-120°C and using inert atmospheres to prevent oxidation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenoxy derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

3-(2-Bromo-4-(tert-butyl)phenoxy)piperidine hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical assays.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Bromo-4-(tert-butyl)phenoxy)piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated phenoxy group can form covalent bonds with nucleophilic sites on proteins, while the piperidine ring can interact with hydrophobic pockets in the target molecules. These interactions can modulate the activity of the target proteins and affect various biological pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Piperidine Family

3-(2-(4-Bromo-2-(tert-butyl)phenoxy)ethyl)piperidine Hydrochloride

- Molecular Formula: C₁₇H₂₇BrClNO

- Molecular Weight : 376.76 g/mol

- Key Differences: An ethyl spacer bridges the phenoxy group and the piperidine ring, increasing molecular weight and flexibility.

Paroxetine Hydrochloride

- Molecular Formula: C₁₉H₂₀FNO₃·HCl

- Molecular Weight : 365.83 g/mol

- Key Differences :

- Substitutions include a fluorophenyl group at the 4-position and a benzodioxol-methyl group at the 3-position of the piperidine ring.

- The absence of bromine and tert-butyl groups reduces lipophilicity, while the fluorine atom enhances metabolic stability. Paroxetine is a clinically used antidepressant, highlighting the pharmacological significance of piperidine derivatives .

4-(3-Bromophenoxy)piperidine Hydrochloride

- Molecular Formula: C₁₁H₁₃BrClNO

- Molecular Weight : 290.59 g/mol

- Key Differences: Simpler structure with a bromophenoxy group lacking the tert-butyl substituent. Lower molecular weight and reduced steric bulk may improve solubility but decrease binding specificity in hydrophobic environments .

Physicochemical and Functional Comparisons

Table 1: Key Properties of Selected Piperidine Derivatives

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | LogP* (Estimated) |

|---|---|---|---|---|

| Target Compound | C₁₅H₂₃BrClNO | 348.71 | 2-Bromo-4-(tert-butyl)phenoxy | ~3.8 |

| 3-(2-(4-Bromo-2-(tert-butyl)phenoxy)ethyl)piperidine HCl | C₁₇H₂₇BrClNO | 376.76 | Ethyl-linked phenoxy group | ~4.2 |

| Paroxetine HCl | C₁₉H₂₀FNO₃·HCl | 365.83 | 4-Fluorophenyl, benzodioxol-methyl | ~2.5 |

| 4-(3-Bromophenoxy)piperidine HCl | C₁₁H₁₃BrClNO | 290.59 | 3-Bromophenoxy | ~2.1 |

*LogP values estimated using fragment-based methods.

Functional Implications :

- Steric Effects: The tert-butyl group creates significant steric hindrance, which may limit interactions with flat binding pockets (e.g., enzyme active sites) compared to less bulky analogues like 4-(3-bromophenoxy)piperidine .

- Reactivity: The bromine atom in the target compound enables cross-coupling reactions (e.g., Suzuki-Miyaura), a feature shared with other brominated piperidine derivatives but absent in non-halogenated compounds like paroxetine .

Biological Activity

3-(2-Bromo-4-(tert-butyl)phenoxy)piperidine hydrochloride is a synthetic compound notable for its complex structure, which includes a piperidine ring and a brominated phenoxy group. This compound is recognized for its potential biological activities, particularly in enzyme modulation and cell signaling pathways.

- Molecular Formula : C₁₅H₂₃BrClNO

- Molecular Weight : Approximately 348.72 g/mol

- Structure : The compound features a piperidine ring connected to a phenoxy group that includes a bromine atom and a tert-butyl substituent, enhancing its biological activity.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets such as enzymes and receptors. The brominated phenoxy group can form covalent bonds with nucleophilic sites on proteins, while the piperidine ring interacts with hydrophobic pockets in target molecules. These interactions can modulate the activity of various proteins, influencing numerous biological pathways.

Enzyme Modulation

The compound has been shown to exhibit significant enzyme modulation capabilities. It may act as an inhibitor or activator of specific enzymes, thereby influencing metabolic pathways crucial for cellular function. This characteristic makes it a valuable candidate for further research in medicinal chemistry.

Cell Signaling

This compound can affect cell signaling processes, potentially altering cellular responses to external stimuli. This ability to influence signaling pathways may have implications in therapeutic applications, particularly in diseases where signaling dysregulation is evident.

In Vitro Studies

Several studies have investigated the effects of this compound on different cell lines. For instance, it has been noted to influence cell viability and apoptosis in human liver-derived HepG2 cells when subjected to oxidative stress conditions induced by tert-butyl hydroperoxide (tBHP). The compound demonstrated protective effects against oxidative damage, highlighting its potential as an antioxidant agent .

Comparative Biological Activity Table

Pharmacokinetic Properties

Pharmacokinetic studies indicate that this compound exhibits favorable absorption and distribution characteristics when administered orally. These properties are critical for its potential application as a therapeutic agent .

Q & A

Q. Resolution Workflow :

Validate assay conditions using positive controls (e.g., paroxetine for serotonin reuptake inhibition ).

Perform metabolite profiling via LC-MS.

Compare data with structurally similar compounds (e.g., 3-[2-Nitro-4-(trifluoromethyl)phenoxy]piperidine hydrochloride ).

Basic Question: What are the safety and handling protocols for this compound in laboratory settings?

Methodological Answer:

- Storage : Store at 2–8°C in airtight, light-resistant containers to prevent hygroscopic degradation .

- Handling : Use PPE (gloves, goggles) and work in a fume hood due to potential irritancy (similar to piperidinium chloride ).

- Waste Disposal : Neutralize with 1M NaOH before disposal, as recommended for halogenated piperidines .

Advanced Question: What computational methods are suitable for predicting the compound’s interaction with biological targets (e.g., enzymes, receptors)?

Methodological Answer:

- Molecular Docking : Use software like AutoDock Vina to model interactions with serotonin receptors, leveraging crystallographic data from paroxetine-bound 5-HT transporters .

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ values) with bioactivity data from analogs .

- MD Simulations : Assess stability of piperidine ring conformations in aqueous vs. lipid bilayer environments .

Basic Question: How can researchers scale up synthesis without compromising yield or purity?

Methodological Answer:

Key considerations for industrial-scale production:

- Continuous Flow Reactors : Minimize side reactions (e.g., hydrolysis of tert-butyl groups) .

- Catalyst Optimization : Use Pd/C or CuI for efficient coupling reactions, achieving yields >80% .

- In-Line Analytics : Implement PAT (Process Analytical Technology) for real-time monitoring of intermediates .

Advanced Question: What strategies can mitigate batch-to-batch variability in pharmacological assays?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.